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molecular formula C19H21F2N B8550574 4-[2,2-Bis(4-fluorophenyl)ethyl]piperidine CAS No. 107071-89-6

4-[2,2-Bis(4-fluorophenyl)ethyl]piperidine

Cat. No. B8550574
M. Wt: 301.4 g/mol
InChI Key: RSRJNHGJHDHEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04632925

Procedure details

The title compound was prepared in the same manner as 4-(2,2-diphenylethyl)piperidine HCl starting from 4-[2,2-bis(4-fluorophenyl)ethenyl]piperidine, 0.15 molar hexane solvate. The resulting clear, colorless, oil was used directly in the next steps.
Name
4-(2,2-diphenylethyl)piperidine HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[2,2-bis(4-fluorophenyl)ethenyl]piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C1(C(C2C=CC=CC=2)CC2CCNCC2)C=CC=CC=1.[F:22][C:23]1[CH:28]=[CH:27][C:26]([C:29]([C:37]2[CH:42]=[CH:41][C:40]([F:43])=[CH:39][CH:38]=2)=[CH:30][CH:31]2[CH2:36][CH2:35][NH:34][CH2:33][CH2:32]2)=[CH:25][CH:24]=1>CCCCCC>[F:43][C:40]1[CH:41]=[CH:42][C:37]([CH:29]([C:26]2[CH:25]=[CH:24][C:23]([F:22])=[CH:28][CH:27]=2)[CH2:30][CH:31]2[CH2:36][CH2:35][NH:34][CH2:33][CH2:32]2)=[CH:38][CH:39]=1 |f:0.1|

Inputs

Step One
Name
4-(2,2-diphenylethyl)piperidine HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C(CC1CCNCC1)C1=CC=CC=C1
Name
4-[2,2-bis(4-fluorophenyl)ethenyl]piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=CC1CCNCC1)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC1CCNCC1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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